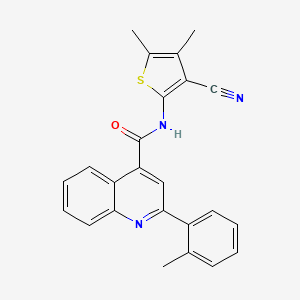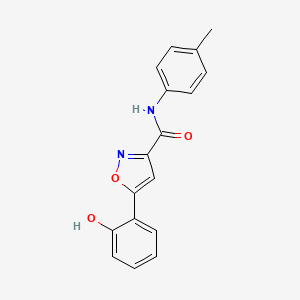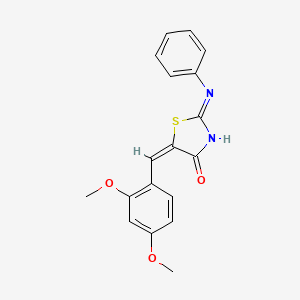
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor of the protein kinases MEK1 and MEK2. MEK1 and MEK2 are important components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. TAK-632 has been shown to have potential as an anti-cancer agent, and has been the subject of scientific research in recent years.
作用机制
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the activity of MEK1 and MEK2, which are important components of the MAPK signaling pathway. The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the phosphorylation of ERK1/2, which is a downstream target of the MAPK pathway. Inhibition of ERK1/2 phosphorylation leads to the inhibition of cancer cell growth and survival. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.
实验室实验的优点和局限性
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide as a research tool is its specificity for MEK1 and MEK2. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying the MAPK pathway. However, one limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its solubility in aqueous solutions. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the development of new formulations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide that improve its solubility in aqueous solutions. Another direction is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in different types of cancer.
合成方法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methylphenylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with 2-chloro-4-(quinolin-4-ylamino)phenyl acetate to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide.
科学研究应用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been the subject of scientific research as a potential anti-cancer agent. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells in vitro and in vivo, and has therapeutic potential for the treatment of various types of cancer, including melanoma, pancreatic cancer, and lung cancer.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-14-8-4-5-9-17(14)22-12-19(18-10-6-7-11-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMNRAUKGXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)



![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)